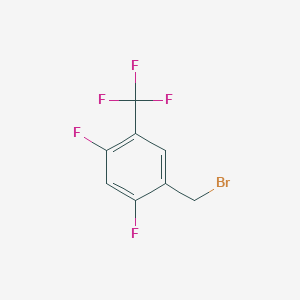

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide

Description

The bromomethyl (-CH₂Br) group at the benzyl position renders it a versatile alkylating agent in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its electron-withdrawing fluorine and trifluoromethyl substituents enhance electrophilicity, making it reactive toward nucleophiles like amines and thiols .

Properties

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)2-6(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQOUUTWBTWLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide can be synthesized through the bromination of 2,4-difluoro-5-(trifluoromethyl)toluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or toluene.

Major Products

The major products of these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield the corresponding benzylamine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide serves as a valuable building block in organic synthesis. Its unique electronic and steric properties allow for the development of complex molecules and pharmaceuticals. The presence of both bromine and fluorine atoms enhances its reactivity in nucleophilic substitution reactions, making it suitable for creating diverse chemical structures.

Biological Modifications

This compound can be utilized to modify biomolecules, aiding in the study of their functions and interactions. The incorporation of trifluoromethyl groups has been shown to improve lipophilicity, enhancing membrane permeability and bioavailability of modified biomolecules. This characteristic is particularly advantageous in drug development for targeting specific biological pathways.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic properties. For instance, derivatives of this compound have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. The trifluoromethyl group contributes to increased potency by enhancing interactions with target proteins essential for parasite survival.

Antiparasitic Efficacy

In a study examining various fluorinated compounds, derivatives similar to this compound demonstrated EC50 values in the low micromolar range against P. falciparum. The mechanisms involved include disruption of metabolic pathways essential for parasite survival.

Metabolic Stability

Another investigation focused on the metabolic stability of fluorinated compounds in human liver microsomes found that introducing polar functional groups improved aqueous solubility while maintaining antiparasitic activity. This suggests that structural modifications could enhance pharmacokinetic profiles without compromising efficacy.

Cancer Pathways Inhibition

Compounds containing trifluoromethyl groups have been reported to inhibit various enzymes involved in cancer pathways. This inhibition can lead to reduced proliferation of cancer cells, indicating potential applications in oncology. Further studies are needed to explore the specific targets and pathways affected by this compound.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups or link molecular fragments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2,4-difluoro-5-(trifluoromethyl)benzyl bromide and related benzyl bromides:

Key Comparative Insights :

Reactivity: The trifluoromethyl group in this compound enhances electrophilicity compared to non-fluorinated analogs like benzyl bromide. However, nitro-substituted derivatives (e.g., 2-nitro-5-(trifluoromethyl)benzyl bromide) exhibit even higher reactivity due to the strong electron-withdrawing nitro group . Bis(trifluoromethyl) derivatives (e.g., 2,5-bis(trifluoromethyl)benzyl bromide) show reduced solubility in polar solvents compared to mono-CF₃ analogs, impacting their utility in aqueous-phase reactions .

Thermal Stability :

- Fluorinated benzyl bromides generally have lower boiling points than chlorinated analogs (e.g., 3,4-dichloro-5-(trifluoromethoxy)benzyl bromide), making them easier to handle in distillative purification .

Applications :

- Pharmaceuticals : The target compound’s fluorine and CF₃ groups improve metabolic stability in drug candidates, as seen in analogs like N-[3-chloro-4-(trifluoromethoxy)benzyl]benzamide derivatives .

- Agrochemicals : Chlorinated analogs (e.g., 3,4-dichloro-5-(trifluoromethoxy)benzyl bromide) are preferred for pesticidal activity due to their persistence in environmental matrices .

Biological Activity

2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H5BrF4

- Molecular Weight : 265.03 g/mol

- CAS Number : 1934665-18-5

- Solubility : Insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's efficacy in biological systems. Fluorinated compounds often exhibit altered pharmacokinetics and can modulate enzyme activity through unique interactions.

Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, potentially making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro studies using mammalian cell lines indicate that while the compound exhibits cytotoxic effects at high concentrations, it retains selectivity towards cancerous cells over normal cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 (normal) | >100 |

| HeLa (cancer) | 25 |

| A549 (lung cancer) | 30 |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer potential of this compound against various cancer cell lines. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of inflammation. Results showed significant reduction in inflammatory markers when treated with varying doses of this compound compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-difluoro-5-(trifluoromethyl)benzyl bromide, and how do they influence its reactivity?

- Answer : The compound's molecular formula is CHBrF (exact mass: ~271.95 g/mol) . Its high lipophilicity (LogP ≈ 4.25) and electron-withdrawing trifluoromethyl group enhance electrophilicity, favoring nucleophilic substitution reactions at the benzyl bromide position. Moisture sensitivity necessitates anhydrous storage (e.g., under nitrogen) to prevent hydrolysis . The boiling point (~226°C) and density (1.66 g/cm³) guide distillation and handling protocols .

Q. What synthetic routes are reported for this compound?

- Answer : A common method involves bromination of 2,4-difluoro-5-(trifluoromethyl)toluene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl. Alternative routes employ brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in concentrated HSO, optimized for regioselectivity . Purity (>97%) is confirmed via GC or HPLC .

Q. How is this compound characterized analytically?

- Answer : Key techniques include:

- NMR : NMR distinguishes fluorine environments (e.g., -CF at δ -60 to -65 ppm; aromatic F at δ -110 to -120 ppm).

- Mass Spectrometry : Exact mass (271.955896) via HRMS confirms molecular identity .

- X-ray Diffraction : Resolves crystal packing influenced by fluorine substituents .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents impact its reactivity in cross-coupling reactions?

- Answer : The 2,4-difluoro substitution pattern creates a sterically hindered environment, slowing SN2 reactions but stabilizing intermediates in Suzuki-Miyaura couplings. The -CF group withdraws electrons, lowering the LUMO energy and enhancing oxidative addition with Pd catalysts. Comparative studies with 3-chloro-2-fluoro analogs show 10–20% higher yields in arylations due to reduced steric bulk .

Q. What strategies mitigate competing side reactions (e.g., elimination or polymerization) during nucleophilic substitutions?

- Answer :

- Solvent Choice : Polar aprotic solvents (DMF, THF) stabilize transition states without proton interference.

- Temperature Control : Reactions at -20°C suppress elimination pathways.

- Catalysis : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of K-bound species (e.g., NaN) .

- Additives : Molecular sieves (3Å) sequester HO, preventing hydrolysis .

Q. How can computational chemistry predict the compound’s behavior in drug discovery?

- Answer : DFT calculations (B3LYP/6-311+G**) model its binding affinity to biological targets. For example:

- Docking Studies : The -CF group shows hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors).

- ADMET Prediction : High LogP correlates with blood-brain barrier permeability but may increase hepatotoxicity risk .

Q. What contradictory data exist regarding its stability under varying pH conditions?

- Answer : At pH < 3, hydrolysis to 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol dominates (t ≈ 2 h). However, conflicting reports suggest prolonged stability (t > 24 h) in buffered DMSO at pH 5–7, attributed to micelle formation . Methodological validation via kinetic HPLC is recommended .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.